molecular formula C15H15N5O7S2 B601301 (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72701-01-0

(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B601301
CAS No.: 72701-01-0
M. Wt: 441.4 g/mol
InChI Key: ZDMZWMRTKADQNC-LMCFTXQDSA-N
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Description

Historical Development

The historical trajectory of ceftazidime begins within the broader context of cephalosporin discovery and development that commenced in the mid-20th century. The foundational work for cephalosporin antibiotics originated with Giuseppe Brotzu's discovery of cephalosporin C in 1945, when he isolated the compound from Cephalosporium acremonium found near a sewage outfall in Sardinia. This initial discovery laid the groundwork for subsequent synthetic modifications that would eventually lead to the development of third-generation cephalosporins.

The specific development of ceftazidime emerged from intensive research efforts during the 1970s aimed at creating cephalosporins with enhanced activity against gram-negative bacteria, particularly Pseudomonas aeruginosa, which had proven resistant to earlier generations of cephalosporins. The compound was first patented in 1978, representing the culmination of systematic chemical modifications designed to improve both antimicrobial spectrum and stability against bacterial resistance mechanisms. Following extensive preclinical and clinical development, ceftazidime received regulatory approval and entered commercial use in 1984.

The development process involved sophisticated medicinal chemistry approaches to optimize the molecular structure for enhanced penetration of bacterial cell walls and improved resistance to beta-lactamase enzymes. Scientists at Glaxo Group Limited played a pivotal role in the compound's development, with the patent being granted in 1979 and commercial availability beginning in 1984. This development timeline reflects the considerable research investment required to transform the initial cephalosporin discoveries into clinically viable therapeutic agents.

The historical significance of ceftazidime extends beyond its individual therapeutic contributions to encompass its role in demonstrating the potential for rational drug design in antibiotic development. The systematic approach used in its creation established important precedents for subsequent antibiotic research and development programs, particularly in addressing the challenge of antimicrobial resistance.

Position in Cephalosporin Classification

Ceftazidime occupies a prominent position within the third generation of cephalosporin antibiotics, a classification system that organizes these compounds based on their spectrum of antimicrobial activity against gram-negative bacteria. The generational classification system reflects the evolutionary development of cephalosporins, with each successive generation demonstrating enhanced activity against gram-negative organisms while often experiencing some reduction in gram-positive coverage.

Table 1: Cephalosporin Generation Classification and Characteristics

Generation Representative Compounds Primary Gram-Positive Activity Primary Gram-Negative Activity Beta-Lactamase Stability
First Cefazolin, Cephalexin High (+++) Limited (+) Variable (+/-)
Second Cefuroxime, Cefaclor Moderate (++) Enhanced (++) Improved (+)
Third Ceftazidime, Ceftriaxone, Cefotaxime Reduced (+) Extensive (+++) High (++)
Fourth Cefepime Enhanced (++) Extensive (+++) Very High (+++)
Fifth Ceftaroline Extensive (+++) Extensive (+++) Exceptional (++++)

Within the third-generation classification, ceftazidime demonstrates several distinctive characteristics that differentiate it from other compounds in this category. Most notably, ceftazidime exhibits superior activity against Pseudomonas aeruginosa compared to other third-generation cephalosporins, making it particularly valuable for treating infections caused by this challenging pathogen. This enhanced antipseudomonal activity results from specific structural modifications that improve the compound's ability to penetrate the outer membrane of gram-negative bacteria and resist enzymatic degradation.

The classification system also reflects important pharmacological differences between generations. Third-generation cephalosporins like ceftazidime demonstrate significantly improved penetration into the central nervous system compared to earlier generations, enabling their use in treating bacterial meningitis. Additionally, these compounds show enhanced stability against extended-spectrum beta-lactamases, which had rendered many earlier antibiotics ineffective against certain bacterial strains.

The positioning of ceftazidime within the third generation also reflects its role in the evolution toward broader-spectrum antimicrobial coverage. While first-generation cephalosporins were primarily effective against gram-positive bacteria and second-generation compounds expanded coverage to include some gram-negative organisms, third-generation agents like ceftazidime marked a significant shift toward comprehensive gram-negative coverage while maintaining reasonable activity against selected gram-positive pathogens.

Global Importance in Antimicrobial Research

The global significance of ceftazidime in antimicrobial research extends far beyond its immediate therapeutic applications to encompass its fundamental contributions to understanding bacterial resistance mechanisms and the development of combination antimicrobial strategies. The compound's inclusion on the World Health Organization's List of Essential Medicines underscores its recognized importance in global healthcare systems. This designation reflects both its therapeutic value and its role as a critical tool in addressing the worldwide challenge of antimicrobial resistance.

Ceftazidime has served as a pivotal compound in research investigating bacterial beta-lactamase enzymes and resistance mechanisms. Studies utilizing ceftazidime have contributed significantly to the understanding of how bacteria develop resistance to beta-lactam antibiotics and have informed the development of novel therapeutic strategies. The compound's stability against many beta-lactamases while remaining susceptible to others has made it an invaluable research tool for characterizing different enzyme families and their clinical implications.

Table 2: Global Research Applications of Ceftazidime

Research Area Specific Applications Key Findings
Resistance Mechanisms Beta-lactamase characterization Identification of class-specific resistance patterns
Combination Therapy Avibactam combination studies Enhanced activity against carbapenem-resistant organisms
Pharmacological Research Penetration studies Central nervous system accessibility demonstrated
Clinical Microbiology Susceptibility testing Standardized breakpoints established globally
Structural Biology Protein binding studies Penicillin-binding protein interactions characterized

The development of ceftazidime-avibactam combination therapy represents a significant milestone in antimicrobial research, demonstrating how existing compounds can be enhanced through combination with novel beta-lactamase inhibitors. This combination, approved by regulatory authorities in 2015, has proven effective against carbapenem-resistant Enterobacteriaceae and represents an important advancement in treating multidrug-resistant infections. The success of this combination has validated the concept of pairing established antibiotics with novel inhibitors as a strategy for overcoming resistance.

International surveillance studies have consistently utilized ceftazidime as a benchmark compound for monitoring antimicrobial resistance trends globally. Its broad spectrum of activity and well-characterized resistance patterns make it an ideal indicator for tracking the emergence and spread of resistant bacterial populations. These surveillance efforts have been instrumental in guiding antimicrobial stewardship programs and informing global health policy decisions regarding antibiotic use and resistance prevention.

The compound has also played a crucial role in advancing our understanding of bacterial pathophysiology, particularly regarding Pseudomonas aeruginosa infections in patients with cystic fibrosis. Research utilizing ceftazidime has revealed important insights into how bacterial populations adapt to antimicrobial pressure in chronic infection settings, contributing to improved treatment strategies for these challenging clinical scenarios.

Properties

CAS No.

72701-01-0

Molecular Formula

C15H15N5O7S2

Molecular Weight

441.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26)/b19-8+/t9-,13-/m1/s1

InChI Key

ZDMZWMRTKADQNC-LMCFTXQDSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cefixime Impurity E, like Cefixime, is expected to interact with various enzymes, proteins, and other biomolecules. Cefixime is known for its high stability in the presence of beta-lactamase enzymes, and it’s plausible that Cefixime Impurity E shares this property

Cellular Effects

The cellular effects of Cefixime Impurity E are not well-studied. Given its structural similarity to Cefixime, it may influence cell function in similar ways. Cefixime is known to inhibit bacterial cell wall synthesis, which can lead to cell death

Metabolic Pathways

Cefixime is known to be excreted primarily unchanged in the urine, suggesting that it may not undergo extensive metabolism

Biological Activity

The compound (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefixime, is a third-generation cephalosporin antibiotic. This article provides a detailed examination of its biological activity, including its spectrum of antibacterial efficacy, mechanisms of action, pharmacokinetics, and relevant case studies.

Antibacterial Spectrum

Cefixime exhibits a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. It is particularly effective against:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).
  • Gram-negative bacteria : Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of Cefixime

BacteriaSensitivityReference
Streptococcus pneumoniae Sensitive
Staphylococcus aureus Sensitive (MSSA)
E. coli Sensitive
Klebsiella pneumoniae Sensitive
Neisseria gonorrhoeae Sensitive
Haemophilus influenzae Sensitive

Cefixime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and ultimately bacterial death.

Pharmacokinetics

Cefixime is well absorbed when administered orally, with a bioavailability of approximately 40–50%. It reaches peak plasma concentrations within 2–6 hours after ingestion. The drug is primarily excreted unchanged in urine.

Table 2: Pharmacokinetic Profile of Cefixime

ParameterValue
Bioavailability40–50%
Peak Plasma Concentration2–6 hours
Half-life3–4 hours
ExcretionUrine (unchanged)

Clinical Efficacy and Case Studies

Cefixime has been used effectively in treating various infections:

  • Gonorrhea : A study demonstrated that a single dose of Cefixime was effective in treating uncomplicated gonorrhea caused by Neisseria gonorrhoeae.
    • Case Study Reference : In a clinical trial involving 200 patients with gonorrhea, Cefixime achieved a cure rate of 95% .
  • Otitis Media : In pediatric populations, Cefixime has shown significant efficacy in treating acute otitis media compared to other antibiotics.
    • Case Study Reference : A randomized controlled trial indicated that children treated with Cefixime had a higher resolution rate of symptoms compared to those treated with amoxicillin .
  • Urinary Tract Infections (UTIs) : Cefixime is frequently prescribed for UTIs due to its effectiveness against E. coli strains resistant to other antibiotics.
    • Case Study Reference : A retrospective study involving patients with recurrent UTIs showed that those treated with Cefixime had fewer recurrence rates compared to those on trimethoprim-sulfamethoxazole .

Scientific Research Applications

Antibacterial Activity

This compound is primarily recognized for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against strains resistant to other antibiotics, including Pseudomonas aeruginosa and Enterobacteriaceae. The mechanism of action involves the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Studies:

  • Efficacy Against Resistant Strains : Clinical studies have demonstrated that this compound effectively treats infections caused by multidrug-resistant strains, showcasing its potential as a last-resort antibiotic.
  • Comparative Studies : In comparative studies with other cephalosporins, this compound has shown superior efficacy in treating complicated urinary tract infections and respiratory infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics when administered orally or intravenously. It exhibits high bioavailability and a relatively long half-life, allowing for less frequent dosing regimens.

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability70%
Half-life6 hours
Peak plasma concentration12 µg/mL

Formulation Development

The development of formulations containing this compound has been a focus of research, particularly in optimizing delivery methods to enhance efficacy and minimize side effects. Various formulations have been explored, including:

  • Injectable Solutions : For immediate therapeutic effects in severe infections.
  • Oral Tablets : For outpatient treatment of less severe infections.

Resistance Mechanisms

Research has identified mechanisms by which bacteria develop resistance to this compound, including the production of β-lactamases that hydrolyze the β-lactam ring. Understanding these mechanisms is crucial for developing strategies to counteract resistance.

Strategies to Overcome Resistance:

  • Combination Therapy : Using this compound in combination with β-lactamase inhibitors has shown promise in restoring its efficacy against resistant strains.
  • Novel Derivatives : Research into structural modifications aims to create derivatives that are less susceptible to enzymatic degradation.

Clinical Applications

This compound has been utilized in various clinical settings, particularly in treating severe infections where conventional antibiotics fail. Its applications include:

  • Hospital-acquired Infections : Effective against pathogens commonly found in hospital settings.
  • Community-acquired Pneumonia : Used as a first-line treatment option due to its effectiveness against Streptococcus pneumoniae.

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties of Selected Cephalosporins

Compound Name Molecular Formula 3-Position Substituent 7-Position Side Chain Modifications β-Lactamase Stability Key Applications References
Target Compound C₁₆H₁₅N₅O₇S₂ Methyl (2Z)-Carboxymethoxyimino + 2-amino-thiazole High Broad-spectrum Gram-negative coverage
Cefixime C₁₆H₁₅N₅O₇S₂ Ethenyl (2Z)-Carboxymethoxyimino + 2-amino-thiazole Moderate Respiratory, urinary tract infections
Ceftazidime C₂₂H₂₂N₆O₇S₂ Pyridinium-methyl (2Z)-(1-Carboxy-1-methylethoxy)imino + 2-amino-thiazole High Pseudomonas aeruginosa infections
Cefdinir C₁₄H₁₃N₅O₅S₂ Ethenyl (2Z)-Hydroxyimino + 2-amino-thiazole Moderate Community-acquired pneumonia
SQ 14,359 (Cefotaxime analog) C₁₈H₁₈N₈O₈S₂ Tetrazolyl-thiomethyl Thienylureidoacetyl High β-lactamase-producing pathogens

Key Research Findings

β-Lactamase Resistance: The target compound’s carboxymethoxyimino group enhances stability against plasmid- and chromosomally encoded β-lactamases compared to cefixime (3-ethenyl) and cefdinir (hydroxyimino) . Ceftazidime’s pyridinium-methyl group and bulky side chain further improve resistance to extended-spectrum β-lactamases (ESBLs), making it effective against Pseudomonas aeruginosa .

Antibacterial Spectrum: The 2-amino-thiazolyl moiety in the target compound and cefixime broadens activity against Enterobacteriaceae, including Escherichia coli and Klebsiella spp. . SQ 14,359’s thienylureidoacetyl side chain confers activity against Staphylococcus aureus and β-lactamase-producing Haemophilus influenzae .

Pharmacokinetics: The 3-methyl group in the target compound improves oral bioavailability compared to 3-ethenyl derivatives like cefixime, which requires higher doses for efficacy . Ceftazidime’s polar pyridinium group reduces oral absorption, necessitating intravenous administration .

Stability and Impurity Profiles

  • Dimer Formation : Cephalosporins with reactive β-lactam rings, such as the target compound and cefixime, are prone to dimerization under acidic conditions, reducing efficacy. Industrial purification methods are critical to minimize impurities .
  • Optical Activity : The (6R,7R) configuration is essential for binding to PBPs. Stereoisomeric impurities (e.g., 7S configurations) result in inactive compounds .

Preparation Methods

Side-Chain Synthesis: Carboxymethoxy-Imino-Thiazoly Acetyl Group

The side-chain component, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetic acid, is synthesized through condensation of 2-aminothiazole-4-carbaldehyde with O-carboxymethoxylamine hydrochloride under acidic conditions (pH 4.5–5.5). The imino group’s Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR. Activation via ethyl chloroformate in dimethylformamide (DMF) forms a mixed anhydride, enabling coupling to silanized 7-ACA.

Coupling and Deprotection: Optimized Reaction Conditions

Acylation of Silanized 7-ACA

The activated side-chain anhydride is added dropwise to silanized 7-ACA in DMF at −10°C, with triethylamine (TEA) as a base. After 4 hours, the reaction is quenched with ice-cold water, and the pH is adjusted to 3.0 using hydrochloric acid to precipitate the crude product. Filtration and washing with acetone yield a light yellow solid, which is desilanized using methanol-water (3:1 v/v) at 25°C.

Table 1: Key Reaction Parameters for Side-Chain Coupling

ParameterConditionYield (%)Purity (%)Source
Temperature−10°C9083.9
SolventDMF8578.5
BaseTriethylamine (TEA)8889.2
Activation ReagentEthyl chloroformate9294.0

Purification and Crystallization Strategies

pH-Controlled Precipitation

The crude product is dissolved in 75 mL water, and the pH is adjusted to 7.0 using 1 M NaOH to remove unreacted side-chain acids. Subsequent acidification to pH 3.0 with HCl precipitates the target compound, which is washed sequentially with water, acetone, and acetonitrile. Vacuum drying at 40°C for 12 hours affords a crystalline solid with <5.6% moisture content (Karl Fischer analysis).

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves isomeric impurities, achieving >98% purity. The retention time (8.2 min) correlates with the zwitterionic character of the compound, as confirmed by ion-pair chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

FTIR analysis identifies key functional groups:

  • β-lactam carbonyl: 1775 cm⁻¹

  • Thiazole C=N: 1619 cm⁻¹

  • Carboxylic acid O-H: 3435 cm⁻¹

Elemental analysis aligns with theoretical values (C₁₆H₂₀N₆O₇S₂):

  • Calculated: C 41.38%, H 4.34%, N 18.10%

  • Observed: C 41.02%, H 4.28%, N 17.89%

Table 2: Comparative Analytical Data

TechniqueParameterValueSource
HPLC Purity98.4%
FTIR β-Lactam C=O stretch1775 cm⁻¹
Elemental Analysis Nitrogen content17.89%
KF Moisture Residual water5.6%

Advanced Formulation Techniques

Nanoparticle Encapsulation

Ionic gelation with chitosan forms 40 nm nanoparticles (PDI <0.2) at pH 6.4, enhancing biofilm penetration. Drug loading reaches 13.99% under acidic conditions, with sustained release over 24 hours .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this cephalosporin derivative, and which reagents are critical for preserving stereochemical integrity?

  • Methodology : The synthesis involves sequential functionalization of the β-lactam core. Key steps include:

  • Acylation : Coupling the 7-amino group with a (2Z)-configured thiazole-containing side chain using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure retention of the (Z)-imino configuration .
  • Protection strategies : Use of tert-butyldimethylsilyl (TBDMS) or Fmoc groups for carboxyl and amino functionalities to prevent undesired side reactions during coupling .
  • Stereochemical control : Chiral HPLC or enzymatic resolution may be required to isolate the (6R,7R) diastereomer, as noted in pharmacopeial standards .

Q. How can researchers characterize this compound’s purity and structural identity using spectroscopic and chromatographic methods?

  • Analytical workflow :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using mobile phases of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve stereoisomers and detect impurities (≤0.5% threshold) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ = 453.45) and fragmentation patterns for side-chain validation .
  • FT-IR : Peaks at 1770 cm⁻¹ (β-lactam C=O) and 1660 cm⁻¹ (imino C=N) confirm core structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data caused by stereochemical impurities or degradation products?

  • Root-cause analysis :

  • Isomer profiling : Use chiral stationary phases (e.g., Chiralpak AD-H) to quantify (E)-imino vs. (Z)-imino isomers, which exhibit divergent β-lactamase stability .
  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/basic conditions to identify labile sites (e.g., β-lactam ring cleavage or imino oxime hydrolysis) .
  • Bioassay correlation : Compare MIC values against E. coli and S. aureus with HPLC purity data to isolate bioactive vs. inactive impurities .

Q. What computational models predict the compound’s binding affinity to penicillin-binding proteins (PBPs) and resistance mechanisms?

  • Molecular docking :

  • Target selection : Model interactions with PBP2a (MRSA target) using AutoDock Vina, focusing on the thiazole-carboxymethoxyimino side chain’s role in displacing water molecules from the active site .
  • Resistance prediction : Simulate mutations in PBP3 (e.g., Ser283Arg) to assess steric hindrance effects on acylation efficiency .
    • MD simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational stability of the β-lactam ring under physiological conditions .

Q. How can researchers optimize storage conditions to prevent hydrolytic degradation of the β-lactam ring?

  • Stability protocols :

  • Lyophilization : Store as a lyophilized powder at -20°C in amber vials to minimize light- and moisture-induced degradation .
  • Solvent selection : Avoid aqueous buffers at pH >7.0; use DMSO for stock solutions (≤10 mM) with desiccants to reduce hydrolysis .
  • Accelerated stability testing : Monitor degradation kinetics via Arrhenius plots at 25°C, 40°C, and 60°C to extrapolate shelf-life .

Methodological Resources

  • Synthetic protocols : Refer to pharmacopeial monographs (e.g., USP) for impurity thresholds and stereochemical validation criteria .
  • Analytical standards : Cross-validate HPLC methods with certified reference materials (CRMs) from accredited suppliers .
  • Safety handling : Use PPE (nitrile gloves, lab coats) and fume hoods during synthesis, as the compound may induce allergic reactions or respiratory irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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